molecular formula C14H17Cl3N4O4S B11938882 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B11938882
M. Wt: 443.7 g/mol
InChI Key: YZAXVYHJMWNGBM-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide involves multiple stepsThe reaction conditions typically involve the use of solvents such as methanol or toluene and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the 4-methoxy-3-nitrophenyl group, in particular, may enhance its interactions with biological targets and its potential therapeutic effects.

Properties

Molecular Formula

C14H17Cl3N4O4S

Molecular Weight

443.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C14H17Cl3N4O4S/c1-7(2)11(22)19-12(14(15,16)17)20-13(26)18-8-4-5-10(25-3)9(6-8)21(23)24/h4-7,12H,1-3H3,(H,19,22)(H2,18,20,26)

InChI Key

YZAXVYHJMWNGBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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